{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)9-12-6-7-16(8-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJSSFFLODZPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization strategies often employ γ-amino alcohols or diamines as starting materials. For example, the reaction of 1,4-diaminobutane with carbonyl compounds under acidic conditions yields pyrrolidine intermediates. In one patented method, a chiral pyrrolidine derivative was synthesized via Evans asymmetric alkylation, achieving 63–67% yields by leveraging oxazolidinone auxiliaries to control stereochemistry. The use of sodium bis(2-methoxyethoxy)aluminumhydride as a reducing agent in tetrahydrofuran at −70°C ensures selective formation of the desired diastereomer.
Modification of Preformed Pyrrolidine Derivatives
Commercial pyrrolidine derivatives, such as (S)-1-Boc-3-aminopyrrolidine (CAS 147081-44-5), provide a stereochemically defined starting point. Functionalization at the 3-position is achieved through nucleophilic substitution or reductive amination. For instance, treatment with formaldehyde and formic acid at 70°C introduces methylamino groups via Eschweiler-Clarke methylation.
Introduction of the tert-Butoxycarbonyl-isopropyl-amino Group
The Boc-protected isopropylamino moiety is critical for stabilizing the amine during subsequent reactions.
Protection of the Amine Group
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydride. In a representative procedure, N-isopropylpyrrolidin-3-amine is treated with Boc₂O in dichloromethane at 0°C, achieving quantitative protection within 2 hours. The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA) in later stages.
Alkylation Strategies for Isopropyl Attachment
Isopropyl groups are introduced via alkylation of secondary amines. In a protocol adapted from similar compounds, sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the amine, enabling reaction with isopropyl bromide at 20°C. This method, yielding 90% in model systems, requires strict anhydrous conditions to prevent NaH decomposition.
Incorporation of the Acetic Acid Moiety
The acetic acid group is appended to the pyrrolidine nitrogen through nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution
Reaction of pyrrolidine with bromoacetic acid in aqueous sodium hydroxide at 50°C provides direct access to the acetic acid derivative. However, competing N-alkylation at multiple sites necessitates careful stoichiometric control.
Mitsunobu Reaction
For stereospecific coupling, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to link pyrrolidine to tert-butyl acetate. This method preserves chirality and achieves 85% yields in optimized conditions.
Stereochemical Control and Resolution
The target compound’s bioactivity often depends on its stereochemistry, necessitating enantioselective synthesis.
Chiral Auxiliary Approaches
Evans oxazolidinones enable asymmetric induction during pyrrolidine formation. For example, (S)-4-benzyl-3-propionyloxazolidin-2-one directs alkylation at the 3-position, yielding enantiomeric excess (ee) >98%.
Catalytic Asymmetric Hydrogenation
Patent WO2014206257 describes hydrogenation of prochiral enamines using chiral ruthenium catalysts, achieving 99% ee under 1.5 MPa H₂ pressure. This method scales efficiently, avoiding hazardous intermediates like azides.
Industrial-Scale Optimization
Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and scalability.
Continuous Flow Synthesis
Recent advances utilize microreactors for Boc protection and alkylation steps, reducing reaction times from hours to minutes and improving heat management.
Solvent and Reagent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) enhances sustainability while maintaining reaction efficiency. Similarly, catalytic Boc protection using DMAP instead of stoichiometric bases reduces waste.
Analytical Characterization
Critical quality attributes are verified through spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the acetic acid moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound's structure suggests its utility in the synthesis of biologically active molecules. The presence of the Boc group allows for selective protection of amine functionalities during chemical reactions, which is crucial in the synthesis of peptides and other complex organic molecules. The ability to manipulate the pyrrolidine framework can lead to derivatives with enhanced pharmacological properties.
Biological Activity
Research indicates that pyrrolidine derivatives often exhibit various biological activities, such as:
- Antimicrobial Activity : Many compounds in this class demonstrate effectiveness against bacterial strains, making them potential candidates for antibiotic development.
- Antitumor Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting their role in oncological therapies.
Synthetic Applications
Peptide Synthesis
The compound can serve as a building block in peptide synthesis due to its ability to protect amino groups. This feature is particularly useful in constructing complex peptide chains where selective deprotection is required.
Reactivity and Derivative Formation
The compound's reactivity allows for the formation of various derivatives through reactions such as acylation, alkylation, and amidation. These derivatives can be tailored for specific biological targets or therapeutic applications.
Case Study 1: Antimicrobial Properties
In vitro studies have shown that certain pyrrolidine derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative synthesized from {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth in laboratory settings.
Case Study 2: Antitumor Effects
Research published in pharmacological journals has highlighted the antitumor potential of pyrrolidine-based compounds. A derivative of this compound was tested on various cancer cell lines and showed promising results in reducing cell viability, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations
- Cyclopropyl Derivative: {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid replaces the isopropyl group with a cyclopropyl ring.
Linker and Functional Group Variations
- 3-(2-{[(tert-Butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic Acid: Features a Boc-protected aminoethyl linker attached to a benzoic acid group.
- 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic Acid : Combines a silyl-protected hydroxymethyl group with a fluorinated pyridine ring. The fluorine atom increases electronegativity, affecting electronic distribution and metabolic stability .
Physicochemical Properties
Biological Activity
{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known as (S)-2-[(tert-butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl-acetic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H28N2O4, with a molecular weight of approximately 300.39 g/mol. Its structure features a pyrrolidine ring, which is significant in various biological activities due to its ability to mimic natural amino acids and interact with biological systems.
Synthesis
The synthesis of this compound has been explored in several studies. A notable method involves the reaction of tert-butyl N-(azetidin-3-yl)carbamate with ethyl 2-bromopropanoate, yielding derivatives that can be further modified into biologically active compounds . The synthesis typically employs methods such as nucleophilic substitution reactions and the use of chiral triflate esters to produce enantiomerically pure products.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some related compounds were documented as low as 11 nM against Staphylococcus aureus and other pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolidine derivatives has also been studied. Compounds structurally related to this compound have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting a mechanism for reducing inflammation . This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrrolidine Derivative A | Antimicrobial | MIC values < 50 nM against E. coli |
| Study 2 | Pyrrolidine Derivative B | Anti-inflammatory | Inhibited NO production by 70% |
| Study 3 | Pyrrolidine Derivative C | Apoptosis Induction | Increased caspase activity in cancer cell lines |
Q & A
How can researchers optimize the synthesis of {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid to minimize competing side reactions?
Methodological Answer:
Synthetic optimization should focus on protecting group strategies and reaction conditions. The tert-butoxycarbonyl (Boc) group is critical for protecting the isopropylamine moiety during coupling reactions. Evidence from analogous compounds (e.g., tert-butyl-protected pyrrolidine derivatives) suggests using coupling reagents like HATU or DCC in anhydrous DMF at 0–5°C to suppress racemization . Monitoring intermediates via TLC or LC-MS can help identify side products, such as undesired N-alkylation or Boc deprotection under acidic conditions .
What advanced spectroscopic techniques are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
High-resolution NMR (¹H, ¹³C, DEPT-135) and 2D techniques (COSY, HSQC, HMBC) are essential for confirming the pyrrolidine ring substitution pattern and Boc group placement. For example, HMBC correlations between the pyrrolidine methylene protons and the carbonyl carbon of the acetic acid moiety can validate connectivity . Mass spectrometry (HRMS-ESI) with isotopic pattern analysis ensures molecular formula accuracy, as demonstrated for structurally similar tert-butyl-protected amines .
How can chiral purity be ensured during synthesis, given the stereogenic centers in the pyrrolidine ring?
Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective for enantiomeric separation. For instance, Evocalcet—a compound with a stereochemically complex pyrrolidine core—was resolved using a hexane:isopropanol gradient (90:10 v/v) at 25°C . Pre-synthesis computational modeling (e.g., DFT-based transition-state analysis) can also guide the selection of chiral catalysts to minimize racemization .
What in silico strategies are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Molecular dynamics simulations (e.g., using GROMACS) and docking studies (AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For pyridine-acetic acid derivatives, logP calculations (via ChemAxon or Schrödinger) predict membrane permeability, while ADMET predictors (SwissADME) assess metabolic stability .
How should researchers design assays to evaluate the compound’s bioactivity against protease targets?
Methodological Answer:
Fluorescence-based enzymatic assays (e.g., FRET substrates for proteases) are recommended. For example, Evocalcet’s bioactivity was validated using a calcium-sensing receptor (CaSR) assay with HEK293 cells expressing CaSR-Gαq chimeras . Dose-response curves (IC₅₀ determination) and negative controls (e.g., Boc-protected inactive analogs) are critical for specificity validation .
What experimental approaches address stability challenges under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies in simulated physiological buffers (PBS, pH 7.4, 37°C) with LC-MS monitoring. Boc-protected compounds are prone to hydrolysis in acidic environments; thus, buffering agents (e.g., HEPES) or lyophilization may enhance shelf life . Comparative studies with tert-butyldimethylsilyl (TBS)-protected analogs () can identify more stable alternatives.
How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Cross-validate results using orthogonal assays. For instance, discrepancies between cell-based and cell-free assays may arise from off-target interactions or solubility issues. Solubility enhancement via co-solvents (e.g., DMSO:PEG 400) or formulation as sodium salts (e.g., Evocalcet’s carboxylate salt ) can improve data reproducibility. Statistical tools (e.g., Grubbs’ test) should identify outliers in replicate experiments.
What strategies mitigate stereochemical inversion during the coupling of the pyrrolidine and acetic acid moieties?
Methodological Answer:
Use low-temperature (–20°C) coupling conditions with non-basic reagents (e.g., EDCI/HOAt instead of DCC) to preserve stereochemistry. Evidence from tert-butyl-protected pyrrolidine intermediates (e.g., 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine derivatives) shows that pre-activation of the carboxylic acid as a pentafluorophenyl ester reduces epimerization . Post-reaction chiral HPLC analysis is mandatory for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
